molecular formula C11H14O3 B13824693 [2-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 398475-42-8

[2-(1,3-Dioxan-2-yl)phenyl]methanol

Cat. No.: B13824693
CAS No.: 398475-42-8
M. Wt: 194.23 g/mol
InChI Key: YJXIDTKPQFMUCR-UHFFFAOYSA-N
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Description

[2-(1,3-Dioxan-2-yl)phenyl]methanol: is an organic compound characterized by a phenyl group attached to a methanol moiety, which is further connected to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-Dioxan-2-yl)phenyl]methanol typically involves the reaction of a phenyl-substituted aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through acetalization, forming the 1,3-dioxane ring . Common catalysts include toluenesulfonic acid, which facilitates the removal of water from the reaction mixture, enhancing the yield of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(1,3-Dioxan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to form stable acetal linkages makes it useful in drug design and delivery systems .

Medicine: In medicine, this compound derivatives are being explored for their therapeutic properties. Research is ongoing to investigate their potential as anti-inflammatory and antimicrobial agents .

Industry: Industrially, the compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to chemicals .

Mechanism of Action

The mechanism of action of [2-(1,3-Dioxan-2-yl)phenyl]methanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The 1,3-dioxane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: [2-(1,3-Dioxan-2-yl)phenyl]methanol is unique due to its combination of a phenyl group, methanol moiety, and 1,3-dioxane ring. This structure provides a balance of reactivity and stability, making it versatile for various applications .

Properties

IUPAC Name

[2-(1,3-dioxan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,11-12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXIDTKPQFMUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668558
Record name [2-(1,3-Dioxan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398475-42-8
Record name [2-(1,3-Dioxan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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